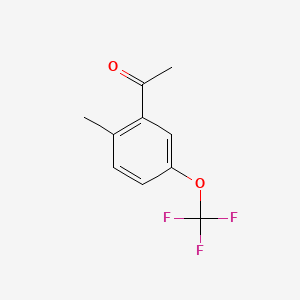

2'-Methyl-5'-(trifluoromethoxy)acetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-methyl-5-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-3-4-8(15-10(11,12)13)5-9(6)7(2)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSBANNQMCDRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001229980 | |

| Record name | Ethanone, 1-[2-methyl-5-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373920-71-8 | |

| Record name | Ethanone, 1-[2-methyl-5-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[2-methyl-5-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2'-Methyl-5'-(trifluoromethoxy)acetophenone (CAS Number: 1373920-71-8) is a synthetic compound that has garnered attention for its diverse biological activities. The trifluoromethoxy group enhances its chemical properties, making it a subject of interest in medicinal chemistry, particularly in the context of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

This compound is characterized by its molecular formula . The presence of the trifluoromethoxy group contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its efficacy against various bacterial strains has been documented, showing significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Bacillus subtilis | 8 µg/mL |

The compound exhibits a broad spectrum of activity, particularly effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Mechanism of Action:

The anticancer activity is attributed to the compound's ability to induce oxidative stress and disrupt mitochondrial function, leading to apoptosis. It has been shown to inhibit key signaling pathways involved in cell survival, further supporting its potential as an anticancer agent .

Case Studies

-

Study on Antibacterial Efficacy :

A study conducted by Mohamed et al. evaluated the antibacterial efficacy of various acetophenone derivatives, including this compound. The results indicated a strong correlation between the presence of the trifluoromethoxy group and increased antibacterial potency, particularly against Gram-negative bacteria . -

Anticancer Research :

In a separate investigation, researchers assessed the cytotoxic effects of this compound on MCF-7 cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 15 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway .

Scientific Research Applications

Chemical Research Applications

Synthesis of Complex Molecules

2'-Methyl-5'-(trifluoromethoxy)acetophenone is utilized as a building block in organic synthesis. Its trifluoromethoxy group enhances reactivity and selectivity in chemical reactions, making it valuable for constructing complex organic molecules. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Reagent in Organic Reactions

The compound serves as a reagent in various organic synthesis reactions, facilitating the formation of new chemical entities. Its unique functional groups allow for diverse reaction pathways, which are critical in developing novel compounds with desired properties.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies indicate that its minimal inhibitory concentration (MIC) values are comparable to those of established antibiotics, suggesting potential therapeutic applications in treating bacterial infections .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. In vitro assessments have shown that it can inhibit the growth of cancer cell lines such as A549 (lung cancer) and NCI-H23. The compound's ability to induce apoptosis in these cells has been documented, indicating a promising mechanism for its anticancer effects .

Pharmaceutical Applications

Drug Development

Given its biological activities, this compound is being explored as a lead compound for developing new antimicrobial and anticancer agents. Its unique trifluoromethoxy group may enhance pharmacokinetic properties such as solubility and metabolic stability, making it an attractive candidate for further pharmaceutical research .

Intermediate in Synthesis

The compound acts as an intermediate in the synthesis of various therapeutic agents. Its derivatives are being investigated for their potential pharmacological activities, particularly in the context of drug design aimed at targeting specific diseases .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is used to produce specialty chemicals that require fluorinated compounds. These chemicals often exhibit enhanced stability and reactivity, making them suitable for various applications .

Case Studies

- In Vitro Antibacterial Studies : One study highlighted the effectiveness of this compound against MRSA strains, demonstrating its potential as an alternative treatment option where traditional antibiotics fail .

- Anticancer Research : Another case study focused on the compound's cytotoxic effects on lung cancer cell lines, providing insights into its mechanism of action related to apoptosis induction and potential pathways for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.